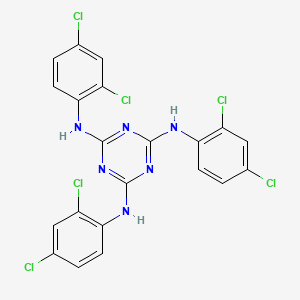![molecular formula C20H26N2O4 B11040975 Methyl 5-[2-(4-ethylanilino)-2-oxoethyl]-2-isopropyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B11040975.png)
Methyl 5-[2-(4-ethylanilino)-2-oxoethyl]-2-isopropyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-[2-(4-ethylanilino)-2-oxoethyl]-2-isopropyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate is a complex organic compound with a unique structure that includes a pyridine ring, an isopropyl group, and an ethylanilino moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[2-(4-ethylanilino)-2-oxoethyl]-2-isopropyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyridine ring, introduction of the isopropyl group, and attachment of the ethylanilino moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures that the final product meets the required specifications for further applications .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-[2-(4-ethylanilino)-2-oxoethyl]-2-isopropyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: The ethylanilino moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups into the molecule .
Applications De Recherche Scientifique
Methyl 5-[2-(4-ethylanilino)-2-oxoethyl]-2-isopropyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- Methyl 4-(2-((4-ethylanilino)(oxo)acetyl)carbohydrazonoyl)benzoate
- Methyl 4-(2-(2-((4-ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenoxy)methyl)benzoate
Uniqueness
Methyl 5-[2-(4-ethylanilino)-2-oxoethyl]-2-isopropyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of functional groups and the presence of the pyridine ring make it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C20H26N2O4 |
|---|---|
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
methyl 3-[2-(4-ethylanilino)-2-oxoethyl]-2-oxo-6-propan-2-yl-3,4-dihydro-1H-pyridine-5-carboxylate |
InChI |
InChI=1S/C20H26N2O4/c1-5-13-6-8-15(9-7-13)21-17(23)11-14-10-16(20(25)26-4)18(12(2)3)22-19(14)24/h6-9,12,14H,5,10-11H2,1-4H3,(H,21,23)(H,22,24) |
Clé InChI |
KBXWQKSPZMKSBT-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)NC(=O)CC2CC(=C(NC2=O)C(C)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-(3-hydroxy-4-methoxyphenyl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate](/img/structure/B11040897.png)
methyl]imino}-4-oxo-3-phenyl-1,3-thiazolan-5-yliden)acetate](/img/structure/B11040901.png)
![N-(4-bromophenyl)-2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]acetamide](/img/structure/B11040902.png)
![Ethyl 5-[1-(1,3-benzodioxol-5-yl)-3-{[2-(4-hydroxyphenyl)ethyl]amino}-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11040904.png)
![4,4'-benzene-1,4-diylbis[2-amino-7-(diethylamino)-4H-chromene-3-carbonitrile]](/img/structure/B11040907.png)
![1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-phenylurea](/img/structure/B11040909.png)
![8-ethyl-4,4-dimethyl-6-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11040910.png)
![1-(3-Chlorophenyl)-7-fluoro-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11040913.png)
![6-(5-Chloro-2-fluorophenyl)-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11040923.png)

![[4-(3-bromophenyl)-3-cyano-6-methyl-5-(phenylcarbonyl)pyridin-2(1H)-ylidene]propanedinitrile](/img/structure/B11040927.png)

![1,1'-[(Z)-1-nitroethene-1,2-diyl]bis(4-methoxybenzene)](/img/structure/B11040937.png)

